7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one
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Overview
Description
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one, also known as IMM-H004, is a derivative of coumarin . It has been studied for its potential therapeutic effects in brain ischemia .
Molecular Structure Analysis
The molecular formula of IMM-H004 is C22H24N2O4 . It has a molecular weight of 380.4 . The compound is canonicalized and has a complexity of 587 . It has 4 rotatable bonds, 1 hydrogen bond donor count, and 6 hydrogen bond acceptor count .Chemical Reactions Analysis
IMM-H004 undergoes metabolism in the body, resulting in four metabolites including demethylated metabolites M1 and M2, glucuronide conjugate IMM-H004G (M3), and sulfated conjugate M4 . Uridine diphosphate-glucuronosyltransferase (UGT) was found to catalyze the metabolism of IMM-H004 in human liver microsomes (HLMs) and rat liver microsomes (RLMs) with high capacity .Scientific Research Applications
Neuroprotective Effects : This compound, also known as IMM-H004, has been found to protect against CA1 cell loss and spatial learning impairments resulting from transient global ischemia. It exhibited antioxidant and neuroprotective roles in cerebral ischemia (Zuo, Zhang, Han, & Chen, 2015).
Antimicrobial Activity : Novel derivatives of this compound demonstrated significant antibacterial and antifungal activity, comparable to standard treatments. The compounds were characterized through various spectroscopic methods and their structures verified (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Synthesis of New Heterocyclic Compounds : Derivatives of this compound were synthesized starting from the natural compound umbelliferone, and these new derivatives were characterized for potential applications (Al-Amiery, Musa, Kadhum, & Mohamad, 2011).
Antioxidant Properties : The antioxidant properties of this compound and its derivatives have been explored, suggesting its potential as a radical scavenger against hydroperoxyl radicals in different environments (Marino, Russo, & Galano, 2016).
Potential as Anticancer Agents : Some derivatives have shown potent cytotoxic activities against various human cancer cell lines, suggesting their potential as anticancer agents. These derivatives were synthesized and evaluated for their cytotoxic potential (Liu, Shen, Li, Tian, & Quan, 2017).
Blood-Brain Barrier Protection : IMM-H004 has also shown efficacy in improving focal cerebral ischemia via blood-brain barrier protection in rats, which is a vital strategy for the treatment of cerebral ischemia (Niu, Song, Hu, Zuo, Kong, Wang, Han, & Chen, 2017).
Future Directions
IMM-H004 is a promising candidate for the treatment of cerebral ischemia . Future research could focus on exploring the pharmacoactive substances of IMM-H004 from the perspective of drug metabolism . Additionally, further studies could investigate the exact pharmacodynamic mechanisms of IMM-H004 and its potential therapeutic applications .
properties
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCBGTIMLJUXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one |
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